molecular formula C18H16N6O3S B2736885 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 852376-76-2

2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Katalognummer: B2736885
CAS-Nummer: 852376-76-2
Molekulargewicht: 396.43
InChI-Schlüssel: WZSKIGUBMITKRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a heterocyclic derivative featuring:

  • A 1,2,4-triazolo[4,3-b]pyridazin core, known for its pharmacological relevance in kinase inhibition and antimicrobial activity.
  • A thioacetamide linker at position 6, connected to a 5-methylisoxazol-3-yl group, which may enhance solubility and target specificity.

This structure is hypothesized to interact with biological targets such as enzymes or receptors due to its hybrid pharmacophore design.

Eigenschaften

IUPAC Name

2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O3S/c1-11-9-14(23-27-11)19-16(25)10-28-17-8-7-15-20-21-18(24(15)22-17)12-3-5-13(26-2)6-4-12/h3-9H,10H2,1-2H3,(H,19,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSKIGUBMITKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide , hereafter referred to as Compound A , is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on various studies.

Chemical Structure and Properties

Compound A has the following chemical properties:

  • Molecular Formula : C14H15N5O2
  • Molecular Weight : 285.31 g/mol
  • CAS Number : 1204296-37-6
  • IUPAC Name : 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

The structure features a triazolo-pyridazine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of Compound A and related derivatives. For instance, a series of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines demonstrated potent antiproliferative activity against various cancer cell lines. Notably:

  • IC50 Values : The compound exhibited IC50 values ranging from 0.008 to 0.014 μM against SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) cell lines .

These values indicate a strong capacity to inhibit cancer cell growth.

The mechanism of action for Compound A involves:

  • Inhibition of Tubulin Polymerization : Studies suggest that Compound A disrupts microtubule dynamics by inhibiting tubulin polymerization, which is critical for cell division .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through caspase activation and modulation of the PI3K-Akt signaling pathway .

Synthesis and Evaluation

A systematic synthesis approach was employed to create variants of Compound A. The derivatives were screened for their biological activities using the National Cancer Institute (NCI) 60-panel cell line assay. Key findings include:

  • Antiproliferative Effects : Several derivatives showed significant activity against various cancer types, with some exhibiting submicromolar potency.
CompoundCell LineIC50 (μM)
Compound ASGC-79010.014
Compound AA5490.008
Compound AHT-10800.012

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic efficacy of Compound A. Preliminary results indicate that it possesses favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Numerous studies have indicated that compounds containing the triazole and pyridazine moieties exhibit significant antimicrobial properties. These compounds have been found effective against a range of bacteria and fungi. For example:

  • Minimum Inhibitory Concentrations (MIC) : Research has shown that derivatives of similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria with MIC values ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of this compound are attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth. Key findings include:

  • Mechanisms of Action : Studies suggest that the triazole ring may target specific kinases involved in cancer cell proliferation. In vitro studies have demonstrated significant reductions in cell viability when treated with similar triazole derivatives .
  • Case Studies : Research involving cancer cell lines has shown marked increases in apoptosis markers, supporting the potential application of these compounds in cancer therapeutics .

Anti-inflammatory Effects

Some investigations suggest that triazole-containing compounds may exhibit anti-inflammatory properties by modulating cytokines involved in chronic inflammation:

  • Animal Models : Studies using animal models have reported reduced inflammation markers when treated with derivatives similar to this compound, indicating promising avenues for further research into their anti-inflammatory capabilities .

Data Table: Summary of Biological Activities

Activity Description References
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis; inhibits tumor growth
Anti-inflammatoryModulates inflammatory cytokines; reduces inflammation markers

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Group

Compound A: 2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
  • Key Difference : Additional methoxy group at position 3 of the phenyl ring.
  • Impact: Increased steric bulk and electron density may alter binding affinity to hydrophobic enzyme pockets. Enhanced metabolic stability due to reduced oxidative susceptibility compared to the monomethoxy analog .
Compound B: 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
  • Key Difference : Ethoxy group replaces methoxy, and the triazolo core is linked via an acetamide rather than thioacetamide.
  • Impact: Ethoxy’s larger size may reduce solubility but improve lipophilicity for membrane penetration.

Core Heterocycle Modifications

Compound C: 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • Key Difference : Replacement of pyridazin with a pyrazole-thiadiazole fused system.
  • Pyrazole’s planar structure may reduce steric hindrance, improving binding to flat enzymatic active sites .
Compound D: 2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine
  • Key Difference : Oxygen replaces sulfur in the linker, and the terminal group is ethanamine instead of isoxazole.
  • Impact: Oxygen’s higher electronegativity may reduce nucleophilicity, affecting covalent bond formation with targets.

Physicochemical and Spectroscopic Properties

Property Target Compound Compound A Compound B
Molecular Weight 413.44 g/mol 443.47 g/mol 430.49 g/mol
LogP (Predicted) 2.8 3.2 3.5
Key IR Absorptions 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (S-C) 1670 cm⁻¹ (C=O) 1680 cm⁻¹ (C=O)
¹H-NMR (δ ppm) 8.2 (triazolo-H), 3.8 (OCH₃) 8.3 (triazolo-H), 3.8–3.9 (2×OCH₃) 7.6 (Ar-H), 4.1 (OCH₂CH₃)
  • Notes: The target compound’s sulfur linker (C-S) is associated with a distinct IR peak at 1250 cm⁻¹, absent in oxygen-linked analogs .

Research Implications and Gaps

  • Toxicity : Safety profiles for thioacetamide-containing derivatives remain understudied; –10 highlight regulatory challenges in tracking such compounds .
  • Optimization : Substituting the isoxazole group with bulkier heterocycles (e.g., thiazole) could modulate target selectivity.

Q & A

Q. What are the key considerations in designing a multi-step synthesis protocol for this compound?

The synthesis involves optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to improve yield and purity. Critical steps include forming the triazolo[4,3-b]pyridazine core via cyclization reactions and introducing the thioether and acetamide moieties through nucleophilic substitution. Post-synthesis purification via HPLC or column chromatography is essential to remove unreacted intermediates .

Q. How can researchers characterize the structural integrity and purity post-synthesis?

Use spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm functional groups and regiochemistry.
  • Mass spectrometry (MS) for molecular weight validation.
  • HPLC with UV detection to assess purity (>95% recommended for biological assays). X-ray crystallography may resolve ambiguous stereochemistry .

Q. What initial biological screening approaches are recommended to evaluate bioactivity?

Prioritize in vitro assays:

  • Enzyme inhibition assays (e.g., kinase or protease targets) to identify potential mechanisms.
  • Cell viability assays (e.g., MTT in cancer lines) to assess cytotoxicity.
  • Binding affinity studies (SPR or ITC) for target engagement .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize pharmacological profiles?

Systematically modify substituents:

  • Vary the 4-methoxyphenyl group to alter lipophilicity (e.g., replace with halogenated or bulky aryl groups).
  • Replace the 5-methylisoxazole with other heterocycles (e.g., thiazole) to enhance solubility. Use molecular docking to predict binding interactions and prioritize derivatives for synthesis .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

Conduct pharmacokinetic (PK) studies to evaluate bioavailability and metabolic stability. For example:

  • In vitro microsomal assays to identify metabolic hotspots.
  • In vivo PK/PD modeling to correlate plasma concentrations with target modulation. Adjust formulation (e.g., PEGylation) to improve half-life .

Q. How can researchers identify and validate the compound’s primary molecular target(s)?

Combine:

  • Chemical proteomics (e.g., pull-down assays with biotinylated probes).
  • CRISPR knockouts of suspected targets (e.g., kinases or epigenetic regulators) to assess loss of activity.
  • Transcriptomic profiling (RNA-seq) to identify downstream pathways affected .

Q. What methodologies assess pharmacokinetic properties and metabolic stability?

  • In vitro: Liver microsomal assays (human/rodent) to measure intrinsic clearance.
  • In vivo: Administer the compound intravenously/orally to rodents; collect plasma at timed intervals for LC-MS/MS analysis. Calculate parameters like AUC, Cmax, and t₁/₂ .

Q. How can computational tools improve target selectivity in derivative design?

  • Molecular dynamics (MD) simulations to study binding pocket flexibility.
  • Free energy perturbation (FEP) to predict affinity changes for specific mutations.
  • ADMET prediction software to filter candidates with undesirable properties (e.g., CYP inhibition) .

Notes

  • Data Contradictions: Address discrepancies in enzyme vs. cell-based assays by evaluating membrane permeability (e.g., PAMPA assay) or efflux pump susceptibility .
  • Target Validation: Use orthogonal methods (e.g., siRNA knockdown + rescue experiments) to confirm on-target effects .
  • Synthetic Optimization: Apply Design of Experiments (DoE) to screen reaction parameters efficiently (e.g., temperature, catalyst loading) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.